10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole
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Overview
Description
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-a]indole core with a benzyl group attached at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of microwave irradiation to reduce reaction times and increase yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6,7,8,9-Tetrahydropyrido[1,2-a]indole: This compound shares the same core structure but lacks the benzyl group at the 10th position.
4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar benzyl group but a different core structure.
Uniqueness: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
87699-03-4 |
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Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
10-benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-17-16-10-4-5-11-18(16)20-13-7-6-12-19(17)20/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
PZDDDFDEFJOUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C3=CC=CC=C32)CC4=CC=CC=C4)C1 |
Origin of Product |
United States |
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